Cas no 2116503-34-3 ((8-Cyanonaphthalen-1-yl)boronic acid)

(8-Cyanonaphthalen-1-yl)boronic acid is a specialized boronic acid derivative featuring a cyano-functionalized naphthalene scaffold. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient palladium-catalyzed aryl-aryl bond formation. The electron-withdrawing cyano group enhances reactivity and stabilizes intermediates, making it useful in synthesizing complex conjugated systems for materials science and pharmaceutical applications. Its rigid naphthalene core contributes to structural stability, while the boronic acid group ensures compatibility with diverse reaction conditions. The compound is typically handled under inert conditions due to boronic acid sensitivity to moisture. It serves as a versatile building block in organic synthesis, particularly for constructing extended π-systems.
(8-Cyanonaphthalen-1-yl)boronic acid structure
2116503-34-3 structure
Product Name:(8-Cyanonaphthalen-1-yl)boronic acid
CAS No:2116503-34-3
MF:C11H8BNO2
MW:196.997722625732
MDL:MFCD30184360
CID:5465691
PubChem ID:165706200
Update Time:2025-05-19

(8-Cyanonaphthalen-1-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (8-cyanonaphthalen-1-yl)boronic acid
    • Z2692248980
    • Boronic acid, B-(8-cyano-1-naphthalenyl)-
    • (8-Cyanonaphthalen-1-yl)boronic acid
    • MDL: MFCD30184360
    • Inchi: 1S/C11H8BNO2/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,14-15H
    • InChI Key: AYUMIYUPNRCUOH-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC=C2C=CC=C(C#N)C2=1)O

Computed Properties

  • Exact Mass: 197.0648087 g/mol
  • Monoisotopic Mass: 197.0648087 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 197.00
  • Topological Polar Surface Area: 64.2

(8-Cyanonaphthalen-1-yl)boronic acid Pricemore >>

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Additional information on (8-Cyanonaphthalen-1-yl)boronic acid

Introduction to (8-Cyanonaphthalen-1-yl)boronic Acid (CAS No. 2116503-34-3)

(8-Cyanonaphthalen-1-yl)boronic acid, with the CAS number 2116503-34-3, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a naphthalene ring system with a cyano group and a boronic acid moiety. The combination of these functional groups makes it a versatile building block for various chemical transformations.

Recent advancements in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have highlighted the importance of (8-Cyanonaphthalen-1-yl)boronic acid as a key intermediate. The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between boronic acids and aryl halides, which has revolutionized the synthesis of biaryl compounds. In this context, (8-Cyanonaphthalen-1-yl)boronic acid serves as an excellent substrate for constructing complex aromatic systems with high precision and efficiency.

The naphthalene framework in this compound is known for its aromatic stability and conjugation properties, which are critical in many applications. The cyano group attached at the 8-position introduces additional functionality, such as increased electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes it particularly useful in designing materials with tailored electronic characteristics, such as semiconductors or optoelectronic devices.

Furthermore, (8-Cyanonaphthalen-1-yl)boronic acid has been employed in the synthesis of heterocyclic compounds, which are essential components in pharmaceuticals and agrochemicals. The ability to functionalize the naphthalene ring through various substitution patterns allows chemists to explore a wide range of structural variations, enhancing its utility in drug design.

From a synthetic perspective, the preparation of (8-Cyanonaphthalen-1-yl)boronic acid involves multi-step processes that require precise control over reaction conditions. Recent studies have focused on optimizing these syntheses to improve yields and reduce costs. For instance, methodologies involving transition metal catalysts and microwave-assisted reactions have shown promise in streamlining the production process.

In terms of applications, this compound has found uses in both academic research and industrial settings. Its role as an intermediate in natural product synthesis has been well-documented, where it facilitates the construction of complex molecular frameworks with high fidelity. Additionally, its application in polymer chemistry has opened new avenues for developing advanced materials with unique mechanical and thermal properties.

Looking ahead, the continued exploration of (8-Cyanonaphthalen-1-yl)boronic acid's potential is expected to drive innovation across multiple disciplines. Its integration into emerging technologies such as nanotechnology and green chemistry presents exciting opportunities for sustainable development.

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